N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide
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Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide typically involves the reaction between tryptamine and a suitable acylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the formation of the amide bond . The reaction conditions often include an organic solvent such as dichloromethane and a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell apoptosis by inhibiting tubulin polymerization, which is crucial for cell division . This mechanism is similar to that of colchicine, a well-known anticancer agent.
Comparison with Similar Compounds
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide can be compared with other indole derivatives such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is used for its anti-inflammatory properties.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Known for its potential as a tubulin polymerization inhibitor, similar to this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple biological targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-17(18-9-5-6-10-19(18)23-15)13-14-22-21(25)12-11-20(24)16-7-3-2-4-8-16/h2-10,23H,11-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVLEZRUWOZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796128 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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